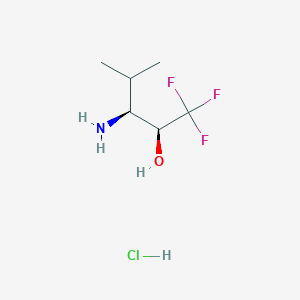
4-(N,N-Dimethylamino)phenylzinc bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(N,N-Dimethylamino)phenylzinc bromide is an organozinc compound with the molecular formula C8H10BrNZn and a molecular weight of 265.47 g/mol . This compound is typically used in organic synthesis, particularly in cross-coupling reactions, due to its ability to form carbon-carbon bonds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4-(N,N-Dimethylamino)phenylzinc bromide can be synthesized through the reaction of 4-(N,N-Dimethylamino)phenylmagnesium bromide with zinc chloride in tetrahydrofuran (THF) as a solvent . The reaction is typically carried out under an inert atmosphere to prevent oxidation and moisture interference.
Industrial Production Methods
In industrial settings, the production of this compound involves similar methods but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction parameters.
Análisis De Reacciones Químicas
Types of Reactions
4-(N,N-Dimethylamino)phenylzinc bromide primarily undergoes substitution reactions, particularly in cross-coupling reactions such as the Negishi coupling . It can also participate in oxidative addition and reductive elimination processes.
Common Reagents and Conditions
Negishi Coupling: This reaction involves the use of palladium or nickel catalysts, typically in the presence of a base such as triethylamine.
Oxidative Addition: This process involves the addition of a halide to the zinc compound, facilitated by a transition metal catalyst.
Reductive Elimination: This step involves the removal of the halide, forming the desired carbon-carbon bond.
Major Products
The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Aplicaciones Científicas De Investigación
4-(N,N-Dimethylamino)phenylzinc bromide is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:
Biology: Employed in the synthesis of biologically active compounds, including potential drug candidates.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of intermediates for active pharmaceutical ingredients (APIs).
Industry: Applied in the production of fine chemicals, agrochemicals, and materials science.
Mecanismo De Acción
The mechanism of action of 4-(N,N-Dimethylamino)phenylzinc bromide involves its role as a nucleophile in cross-coupling reactions. The compound reacts with electrophiles, facilitated by a transition metal catalyst, to form carbon-carbon bonds. The molecular targets and pathways involved include the activation of the zinc-carbon bond by the transition metal catalyst, followed by the formation of a new carbon-carbon bond through reductive elimination .
Comparación Con Compuestos Similares
4-(N,N-Dimethylamino)phenylzinc bromide can be compared with other organozinc compounds such as:
4-(N,N-Dimethylamino)phenylmagnesium bromide: Similar in structure but involves magnesium instead of zinc. It is used in Grignard reactions.
4-(4-Dimethylaminophenyl)phenylzinc bromide: A related compound with an additional phenyl group, used in similar cross-coupling reactions.
Phenylzinc bromide: Lacks the dimethylamino group, used in simpler cross-coupling reactions.
The uniqueness of this compound lies in its ability to participate in more complex synthetic routes due to the presence of the dimethylamino group, which can influence the reactivity and selectivity of the compound in various reactions .
Propiedades
IUPAC Name |
bromozinc(1+);N,N-dimethylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N.BrH.Zn/c1-9(2)8-6-4-3-5-7-8;;/h4-7H,1-2H3;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOOJCIFOYSEGAU-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=[C-]C=C1.[Zn+]Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNZn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[1-(5-Methyl-1,3-thiazol-4-yl)ethyl]amine dihydrochloride hydrate](/img/structure/B6316704.png)


![[1-(4-Methylphenyl)-1H-tetrazol-5-yl]methyl imidothiocarbamate hydrochloride](/img/structure/B6316717.png)
![[(2S,4S)-4-(Dimethylamino)-2-pyrrolidinyl]methanol dihydrochloride](/img/structure/B6316725.png)




![5-Bromo-6-chloro-benzo[d]isoxazol-3-ol](/img/structure/B6316771.png)
